molecular formula C21H23N5O4 B2510676 ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887468-20-4

ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2510676
CAS No.: 887468-20-4
M. Wt: 409.446
InChI Key: MXUSBAUXHSYNFS-UHFFFAOYSA-N
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Description

Ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic compound that merges elements of both organic and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with key starting materials, including 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine and ethyl propanoate.

  • Reaction Conditions: : Typically, the reaction conditions involve:

    • Solvents: : Dichloromethane or methanol.

    • Catalysts: : Basic or acidic catalysts, such as sodium hydroxide or hydrochloric acid.

    • Temperature: : Reaction temperatures can range from 0°C to 100°C depending on the desired yield and purity.

Industrial Production Methods

  • Scale-Up Considerations: : When scaling up for industrial production, adjustments in solvent quantities, catalyst concentrations, and reaction times are necessary to optimize yield.

  • Purification: : Post-reaction purification processes may include recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction can produce different reduced forms of the compound.

  • Substitution: : The compound is amenable to nucleophilic substitution reactions, particularly on the benzyl and ethyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.

  • Substituents: : Alkyl halides, amines, and alcohols in the presence of base or acid catalysts.

Major Products

  • Oxidized Products: : Carboxylic acids, aldehydes.

  • Reduced Products: : Alcohols, hydrocarbons.

  • Substitution Products: : New benzyl or ethyl derivatives with varying functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Investigated for its potential as a catalyst in organic reactions due to its stable structure.

Biology

  • Enzyme Inhibition: : Studied for its inhibitory effects on certain enzymes, potentially making it useful in drug design.

Medicine

  • Drug Development: : Explored for its potential as a lead compound in the development of new therapeutics.

Industry

  • Material Science: : Examined for its use in creating new materials with specific electronic or photonic properties.

Mechanism of Action

The compound exhibits its effects through binding to specific molecular targets, disrupting normal biological pathways. This can involve:

  • Molecular Targets: : Enzymes, receptors, or DNA.

  • Pathways: : Signal transduction pathways, metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(8-benzyl-1-methyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

  • Ethyl 3-(8-benzyl-1,7-dimethyl-2-oxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

  • Ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]pyrazine-3(2H,4H,8H)-yl)propanoate

Uniqueness

  • Structural Variations: : The presence of different substituents and modifications can alter the chemical and biological properties.

  • Functional Impacts: : Each similar compound may exhibit unique reactivity and bioactivity due to slight structural differences.

Properties

IUPAC Name

ethyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-4-30-16(27)10-11-24-19(28)17-18(23(3)21(24)29)22-20-25(14(2)12-26(17)20)13-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUSBAUXHSYNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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